Cas no 1002652-97-2 (N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide)
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide Chemical and Physical Properties
Names and Identifiers
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- 1002652-97-2
- N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide
- EN300-26596867
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- Inchi: 1S/C22H31N3O3S/c26-22(23-13-11-20-7-3-1-4-8-20)19-24-14-16-25(17-15-24)29(27,28)18-12-21-9-5-2-6-10-21/h2,5-7,9-10,12,18H,1,3-4,8,11,13-17,19H2,(H,23,26)/b18-12+
- InChI Key: NWZJDVIOHUXBFY-LDADJPATSA-N
- SMILES: S(/C=C/C1C=CC=CC=1)(N1CCN(CC(NCCC2=CCCCC2)=O)CC1)(=O)=O
Computed Properties
- Exact Mass: 417.20861303g/mol
- Monoisotopic Mass: 417.20861303g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 29
- Rotatable Bond Count: 8
- Complexity: 683
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 78.1Ų
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26596867-0.05g |
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide |
1002652-97-2 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide
Introduction to N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide (CAS No. 1002652-97-2)
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1002652-97-2, represents a unique structural motif that combines a cyclohexenyl group with a piperazine scaffold, both of which are well-documented for their pharmacological relevance. The presence of the 2-phenylethenesulfonyl moiety further enhances its potential as a pharmacophore, making it a subject of intense study in the development of novel therapeutic agents.
The chemical structure of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide is characterized by its intricate arrangement of functional groups. The cyclohexenyl ring contributes to the compound's lipophilicity, which is often a critical factor in drug absorption and distribution. Simultaneously, the piperazine ring is known for its ability to interact with various biological targets, including enzymes and receptors, thereby influencing its potential therapeutic effects.
In recent years, there has been a surge in research focused on developing compounds that can modulate neurotransmitter systems. The piperazine moiety in N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide suggests its potential as a modulator of central nervous system (CNS) activity. Specifically, piperazine derivatives have been explored for their roles in treating conditions such as depression, anxiety, and schizophrenia. The 2-phenylethenesulfonyl group adds an additional layer of complexity, potentially enhancing binding affinity to specific receptors or enzymes involved in these conditions.
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide involves multiple steps that require precise control over reaction conditions and reagent selection. The introduction of the cyclohexenyl group typically involves cyclization reactions, while the attachment of the piperazine ring often requires nucleophilic substitution or condensation reactions. The incorporation of the 2-phenylethenesulfonyl moiety necessitates careful handling of sulfonylating agents to ensure high yield and purity.
The pharmacological profile of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide is currently under investigation in several preclinical studies. Initial findings suggest that the compound exhibits promising activity in models of CNS disorders. For instance, studies have indicated that it may interact with serotonin and dopamine receptors, which are key targets in the treatment of mood disorders. Additionally, its structural features suggest potential interactions with other neurotransmitter systems, such as norepinephrine and GABA.
The synthesis and characterization of this compound have been facilitated by advancements in synthetic chemistry and analytical techniques. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) have been instrumental in confirming the structure and purity of N-[2-(cyclohex-1-en-1-yli)ethyl]-2-[4-(phenylethenesulfonyl)piperazin-1-yli]acetamide]. These techniques allow researchers to delve into the fine details of molecular interactions and optimize synthetic pathways for improved yields.
In conclusion, N-[2-(cyclohexen-1-yli) -ethyl]-[4- (b
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